molecular formula C18H15ClN4O2 B2646836 4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021207-65-7

4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2646836
CAS RN: 1021207-65-7
M. Wt: 354.79
InChI Key: BASJIOABWVPHPF-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been explored. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Such studies are crucial for identifying potential lead compounds in drug discovery processes (Flefel et al., 2018).

Antimicrobial and Antifungal Activity

Research on novel Linezolid-like analogues synthesized from pyrazine-2-carboxamide and other intermediates has shown significant in vitro antimicrobial and antifungal activities against various organisms. The incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine has been found to enhance biological activities, highlighting the potential of these compounds in developing new antimicrobial agents (Rajurkar & Pund, 2014).

Cytotoxicity and Drug Delivery

Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery, particularly for melanotic melanoma. These compounds demonstrated enhanced cytotoxicity against melanoma cells compared to the parent compounds, supporting the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma therapy (Wolf et al., 2004).

Synthesis and Structure Analysis

Studies on the synthesis and structural analysis of heterocyclic compounds, such as pyridazine analogs, have underscored their significance in medicinal chemistry due to their pharmaceutical importance. These compounds are characterized using various spectroscopic techniques, and their structures are confirmed by X-ray diffraction, providing insights into their potential applications in drug design (Sallam et al., 2021).

Anticancer Activity

The synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives have been conducted through molecular docking studies. This research aims to discover potent antioxidants and explore their potential as anticancer agents, demonstrating the importance of structural modification in enhancing biological activities (Mehvish & Kumar, 2022).

properties

IUPAC Name

4-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASJIOABWVPHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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